OC1(C)CN(S(C2=CC=C(C)C=C2)(=O)=O)C1
. The InChI key is IDDANVBGBWXLHL-UHFFFAOYSA-N
. For instance, a specific method employs the reaction of (R)-tert-butyl 2-benzyl-5-oxopyrrolidine-1-carboxylate with (2E,8E,10E,12E)-8,10,12,14-Tetramethylhexadeca-2,8,10,12,14-pentaenal in an Aldol reaction to yield (5R)-tert-butyl-5-benzyl-3-((2E,8E,10E,12E,14E)-1-hydroxy-8,10,12,14-tetramethylhexadeca-2,8,10,12,14-pentaen-1-yl)-2-oxopyrrolidine-1-carboxylate [].
Another route exploits the diastereoselective Mukaiyama crossed-aldol reaction. This approach offers advantages in terms of stereochemical control, allowing for the selective synthesis of the desired trans isomer [].
A successful synthesis of tert-butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate with high diastereoselectivity relies on the addition of vinylmagnesium bromide to tert-butyl(2R,3R,4S)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)-5-oxopyrrolidine-1-carboxylate at -78°C, followed by reduction with NaBH4/CeCl3·H2O [].
For example, it can be converted to the corresponding mesylate, which is a useful intermediate for further transformations []. Additionally, the Boc protecting group can be selectively removed under acidic conditions, allowing for further manipulation of the nitrogen atom. This deprotection strategy enables the synthesis of a wide range of substituted azetidines, which can be further elaborated to access more complex molecules.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7